BenchChemオンラインストアへようこそ!

6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one

Lipophilicity Membrane permeability Lead optimization

6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one (CAS 1248320-92-4) is a synthetic heterocyclic small molecule (MW 208.26, formula C₁₀H₁₆N₄O) comprising a pyrimidin-4(3H)-one core substituted with a 6-amino group and a 2-azepane ring. The compound is supplied as a research-grade building block (purity ≥97–98%) by multiple vendors including Biosynth, Chemscene, MolCore, and Leyan, and is described as a versatile small-molecule scaffold for medicinal chemistry applications.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B11894891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC(=CC(=O)N2)N
InChIInChI=1S/C10H16N4O/c11-8-7-9(15)13-10(12-8)14-5-3-1-2-4-6-14/h7H,1-6H2,(H3,11,12,13,15)
InChIKeyDQYZTSMSPIPIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one: Structural Identity and Physicochemical Profile for Procurement Evaluation


6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one (CAS 1248320-92-4) is a synthetic heterocyclic small molecule (MW 208.26, formula C₁₀H₁₆N₄O) comprising a pyrimidin-4(3H)-one core substituted with a 6-amino group and a 2-azepane ring . The compound is supplied as a research-grade building block (purity ≥97–98%) by multiple vendors including Biosynth, Chemscene, MolCore, and Leyan, and is described as a versatile small-molecule scaffold for medicinal chemistry applications . Its azepane substituent—a saturated seven-membered nitrogen heterocycle—distinguishes it from the more common six-membered piperidine and five-membered pyrrolidine analogs and contributes to distinct conformational and lipophilicity properties relevant to binding-pocket accommodation [1].

Why 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one Cannot Be Replaced by Piperidine, Pyrrolidine, or Morpholine Analogs in Medicinal Chemistry Programs


The six-, five-, and oxygen-containing six-membered ring analogs of this compound—6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one (CAS 76750-95-3), 6-amino-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (CAS 104637-60-7), and 6-amino-2-(morpholin-1-yl)pyrimidin-4(3H)-one (CAS 104637-63-0)—share the same aminopyrimidinone core but differ systematically in ring size, heteroatom composition, conformational dynamics, and physicochemical properties . The seven-membered azepane ring exhibits lower ring-inversion barriers (~10–15 kJ/mol) compared to six-membered rings, enabling rapid interconversion between twist-chair conformers at room temperature and potentially allowing the scaffold to sample a broader conformational space within enzyme binding pockets . This conformational diversity is a demonstrated contributor to bioactivity in azepane-containing inhibitors; for example, substituted azepanes have been shown to probe substrate distortion in glycoside hydrolase inhibition through conformational flexibility . Furthermore, the pyrimidine-azepine chemotype has been independently validated as a bc1 complex inhibitor with multistage antimalarial activity (PyAz90, EC₅₀ = 0.38–2.1 μM against Plasmodium spp.) [1], and azepane derivatives have yielded potent protein kinase B (PKB-α) inhibitors with IC₅₀ values as low as 4 nM [2]. These class-level findings demonstrate that the azepane ring is not merely a passive structural variant but can confer target-specific pharmacological advantages that the smaller-ring or heteroatom-substituted analogs may not replicate.

Head-to-Head Quantitative Differentiation of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one from Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Azepane vs. Piperidine, Pyrrolidine, and Morpholine Analogs

The target compound (azepane analog) has a computed LogP of 0.7325, intermediate between the 5- and 6-membered ring analogs and substantially higher than the morpholine analog. The piperidine analog (CAS 76750-95-3) has LogP 0.3424, the pyrrolidine analog (CAS 104637-60-7) has LogP 0.3646–1.0108, and the morpholine analog (CAS 104637-63-0) has LogP −0.399 . This means the azepane compound is approximately 2.1-fold more lipophilic than the piperidine analog and approximately 5.4-fold more lipophilic than the morpholine analog (ΔLogP of 0.39 and 1.13 units, respectively). Higher lipophilicity within this moderate range may enhance passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility .

Lipophilicity Membrane permeability Lead optimization

Ring-Size-Dependent Conformational Flexibility: 7-Membered Azepane vs. 6-Membered Piperidine

The seven-membered azepane ring in the target compound exhibits ring-inversion barriers of approximately 10–15 kJ/mol, which are lower than those of six-membered piperidine rings (~40–45 kJ/mol for cyclohexane-type inversion), allowing rapid interconversion between twist-chair conformers at room temperature . This increased conformational flexibility enables the azepane ring to sample a broader range of spatial orientations, which can be advantageous for exploring binding pockets with irregular topographies. The five-membered pyrrolidine analog (CAS 104637-60-7) is more conformationally restricted due to its smaller ring, while the six-membered piperidine analog (CAS 76750-95-3) has higher inversion barriers and thus fewer accessible conformations . In the context of medicinal chemistry, conformational diversity of azepane-containing scaffolds has been directly linked to enhanced bioactivity; for instance, substituted azepanes used as glycoside hydrolase inhibitors leverage their conformational flexibility to probe substrate distortion states .

Conformational dynamics Binding pocket accommodation Scaffold diversity

Topological Polar Surface Area (TPSA) Parity with Piperidine Analog, Contrast with Morpholine Analog

The target compound (CAS 1248320-92-4) and its piperidine analog (CAS 76750-95-3) share an identical computed TPSA of 75.01 Ų, while the pyrrolidine analog has a TPSA of 75.27 Ų and the morpholine analog has a significantly higher TPSA of 84.5 Ų . TPSA values below 90 Ų are generally associated with favorable blood-brain barrier penetration potential, while values above this threshold may limit CNS exposure. The introduction of the morpholine oxygen increases TPSA by approximately 9.5 Ų (12.7% increase) relative to the azepane and piperidine analogs, which may be undesirable for CNS-targeted programs . The azepane analog therefore maintains favorable TPSA for membrane permeability while offering conformational advantages not available in the piperidine analog.

Polar surface area Blood-brain barrier penetration Drug-likeness

Pyrimidine-Azepine Chemotype Validation: Multistage Antimalarial Activity Targeting the bc1 Complex

Although direct biological data for 6-amino-2-(azepan-1-yl)pyrimidin-4(3H)-one are not published, the broader pyrimidine-azepine chemotype has been independently validated through high-throughput screening and mechanistic studies. The pyrimidine azepine compound PyAz90 demonstrated potent, multistage antimalarial activity with median EC₅₀ values of 0.38 μM against Plasmodium vivax and 2.1 μM against Plasmodium falciparum ex vivo field isolates, and blocked parasite transmission to the mosquito vector at nanomolar concentrations [1]. Target identification via resistance selection and mitochondrial activity assays confirmed cytochrome b of the bc1 complex as the molecular target [1]. This chemotype-level validation establishes the pyrimidine-azepine scaffold as a credible starting point for antimalarial drug discovery. By contrast, analogous chemotypes with 5- or 6-membered saturated N-heterocycles (pyrrolidine- or piperidine-pyrimidines) have not been validated against this specific target class in published studies, suggesting the 7-membered azepane ring may contribute to bc1 complex recognition [1].

Antimalarial Cytochrome bc1 Transmission-blocking

Azepane Scaffold in Kinase Inhibition: Precedent for Potent PKB/PKA Inhibition with Structural Biology Validation

Azepane derivatives have been successfully optimized as potent protein kinase inhibitors. Breitenlechner et al. (2004) reported azepane-based PKB-α inhibitors with IC₅₀ values of 4–5 nM and obtained co-crystal structures with PKA confirming binding-mode interactions [1]. The lead compound (compound 4) showed an IC₅₀ of 4 nM against PKB-α and demonstrated plasma stability, representing a substantial improvement over the ester-containing lead (IC₅₀ = 5 nM) that was plasma-unstable [1]. Additionally, the US patent US-8637532-B2 (Merck Patent GmbH) describes amino azaheterocyclic carboxamides encompassing azepane-containing scaffolds for the treatment of hyperproliferative diseases including cancer [2]. These precedents establish that azepane-containing heterocycles can achieve high-potency target engagement when positioned within kinase active sites. Six-membered piperidine and five-membered pyrrolidine analogs of aminopyrimidinones, while commercially available, lack comparable co-crystal structure data demonstrating specific kinase binding modes [1].

Kinase inhibition PKB/Akt Structure-based drug design

Procurement-Relevant Application Scenarios for 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


Scaffold-Hopping from Piperidine to Azepane in Kinase Inhibitor Lead Optimization

When a piperidine-containing aminopyrimidinone lead reaches a SAR plateau, the azepane analog (CAS 1248320-92-4) offers a ring-expansion strategy that preserves TPSA (both 75.01 Ų) and hydrogen-bond donor/acceptor counts while increasing LogP by +0.39 units and introducing greater conformational flexibility via the 7-membered ring . The azepane scaffold has demonstrated low-nanomolar PKB-α inhibition (IC₅₀ = 4 nM) with co-crystal structure validation, providing a credible precedent for kinase binding [1]. This compound is suitable for programs seeking to explore novel chemical space around a validated pyrimidinone hinge-binding motif without the added polarity introduced by morpholine analogs (TPSA 84.5, LogP −0.40) .

Antimalarial Drug Discovery Leveraging the Pyrimidine-Azepine Chemotype

For antimalarial programs targeting the Plasmodium cytochrome bc1 complex, 6-amino-2-(azepan-1-yl)pyrimidin-4(3H)-one provides a synthetically accessible entry point into the pyrimidine-azepine chemotype space validated by PyAz90 (EC₅₀ = 0.38–2.1 μM, transmission-blocking at nanomolar concentrations) [2]. The 6-amino substituent offers a convenient synthetic handle for further derivatization, and the compound's physicochemical profile (LogP 0.73, TPSA 75.01) falls within favorable ranges for antiplasmodial cell permeability . Procurement of this building block enables rapid exploration of structure-activity relationships around the azepane-pyrimidinone core without requiring de novo construction of the 7-membered ring, which can be synthetically challenging .

Conformational Diversity Screening in Fragment-Based or DNA-Encoded Library Programs

The conformational flexibility of the azepane ring (inversion barrier ~10–15 kJ/mol vs. ~40–45 kJ/mol for piperidine) makes 6-amino-2-(azepan-1-yl)pyrimidin-4(3H)-one a valuable building block for fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) programs that seek to sample diverse 3D pharmacophore space from a single scaffold . Unlike the more rigid piperidine or pyrrolidine analogs, the azepane ring can access multiple twist-chair conformations at room temperature, potentially enabling a single compound to productively engage binding pockets with varied topographies . The compound's moderate molecular weight (208.26 Da) and compliance with fragment-like property guidelines make it suitable for fragment library inclusion .

Procurement for Kinase Profiling Panels Requiring Azepane-Containing Chemotypes

Organizations conducting broad kinome profiling or building targeted compound collections for kinase drug discovery should include 6-amino-2-(azepan-1-yl)pyrimidin-4(3H)-one as a representative of the 7-membered saturated N-heterocycle subclass, which is underrepresented relative to piperidine- and pyrrolidine-containing analogs in commercial screening libraries [1]. The compound is available from multiple ISO-certified vendors (Biosynth, MolCore) at ≥97% purity, ensuring reproducible screening results across laboratories . The azepane scaffold has patent precedent in amino azaheterocyclic carboxamides (US-8637532-B2) for hyperproliferative disease treatment, indicating industrial relevance of this chemotype [3].

Quote Request

Request a Quote for 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.